Polymerizable Olefinic Functionality
The ethenylamino substituent of the target compound contains a terminal olefin (–CH=CH₂) that is capable of radical-initiated addition polymerization, a property entirely absent in the saturated 6-(ethylamino) analog (N-ethylammelide, CAS 2630-10-6). Schaefer et al. (1951) demonstrated that vinylamino-s-triazines, including the target chemotype, were originally developed as candidate monomers for resinous materials and can undergo thermal polymerization immediately after melting to yield insoluble polymers, whereas the saturated ethyl analog lacks any polymerizable functionality [1]. More broadly, 2-vinyl-4,6-diamino-1,3,5-triazine (VDT) has been established as a monomeric precursor to polymers with hydrogen-bonding substituents, confirming the general polymerizability of vinyl-functionalized triazines [2].
| Evidence Dimension | Polymerizable functional group presence |
|---|---|
| Target Compound Data | Terminal vinyl C=C bond present (–NH–CH=CH₂); undergoes radical and thermal polymerization |
| Comparator Or Baseline | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione (N-ethylammelide, CAS 2630-10-6): no olefinic functionality; incapable of addition polymerization |
| Quantified Difference | Qualitative presence/absence of polymerizable olefin; thermal polymerization demonstrated for vinylamino-s-triazines as a class (J. Am. Chem. Soc. 1951, 73, 3004–3006). No quantitative polymerization rate data available for the specific target compound. |
| Conditions | Bulk thermal polymerization conditions; radical initiator systems (class-level evidence from vinyl-s-triazine literature) |
Why This Matters
For research programs developing triazine-functionalized polymers, coatings, or resins, only the vinyl-bearing compound provides the reactive handle necessary for covalent incorporation into polymer backbones.
- [1] Schaefer, F. C.; Dudley, J. R.; Thurston, J. T. Cyanuric Chloride Derivatives. VIII. Vinylamino-s-triazines. J. Am. Chem. Soc. 1951, 73 (7), 3004–3006. DOI: 10.1021/ja01151a008. View Source
- [2] 2-Vinyl-4,6-diamino-1,3,5-triazine (VDT). Wikipedia. Describes vinyl-triazine as monomeric precursor to polymers with hydrogen-bonding substituents. View Source
